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Abstract

The dipeptide L-Methionyl-L-Histidine (Met-His) and its isomer L-Histidyl-L-Methionine (His-
Met) are compounds of significant interest due to their roles in various biological processes,
including protein synthesis and metabolism.[1] Their structural characteristics are fundamental
to understanding their function, reactivity, and potential as therapeutic agents. This technical
guide provides a comprehensive overview of the structural analysis of the methionine-histidine
dipeptide, focusing on data derived from X-ray crystallography, Nuclear Magnetic Resonance
(NMR) spectroscopy, and computational modeling. Detailed experimental protocols for these
techniques are provided, along with visualizations of relevant biological pathways.

Introduction

Methionine-histidine dipeptides are composed of the amino acids L-methionine and L-histidine
linked by a peptide bond. Methionine, a sulfur-containing amino acid, is crucial for methylation
reactions and is a precursor for other vital biomolecules.[1] L-histidine, with its imidazole side
chain, plays a significant role in pH regulation and as a precursor to histamine.[1] The unique
combination of these two residues in a dipeptide may confer specific properties, such as
enhanced solubility and stability.[1] Understanding the three-dimensional structure of this
dipeptide is paramount for elucidating its biological activity and for the rational design of
peptidomimetics in drug discovery.
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Structural Elucidation

The precise three-dimensional arrangement of atoms in methionine-histidine dipeptide can be
determined using a combination of experimental and computational techniques.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the dipeptide's conformation
in the solid state. The crystal structure of L-Histidyl-L-Methionine (His-Met) has been deposited
in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 288721.
While the specific crystallographic information file (CIF) was not publicly accessible for this
analysis, the existence of this entry confirms that the crystal structure has been determined.
For illustrative purposes, a table of typical bond lengths and angles for a dipeptide backbone
and the respective amino acid side chains is provided below, derived from studies on similar
small molecules.[2]

Table 1: Representative Bond Lengths and Angles for a Dipeptide

Parameter Bond/Angle Typical Value

Bond Lengths (A)

Ca-C 1.52
C-N 1.33
N - Ca 1.46
C-0 1.25

Bond Angles (°)

Ca-C'-N 116
C'-N-Ca 122
N-Ca-C' 110

Note: These are generalized values. Actual values for Met-His would be available from the
specific CIF file.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in
solution, providing insights into the dynamic conformational landscape of the dipeptide.[3] Key
NMR parameters include chemical shifts (d), coupling constants (J), and Nuclear Overhauser
Effects (NOES).

While a complete, assigned NMR dataset for methionine-histidine dipeptide was not found in
the reviewed literature, representative *H and 3C NMR chemical shifts for the individual amino
acids L-Histidine and L-Methionine in D20 are presented in Table 2. These values serve as a
basis for predicting the spectrum of the dipeptide. In a dipeptide, the chemical shifts of the a-
protons and a-carbons are particularly sensitive to the sequence of the amino acids.[4]

Table 2: *H and 3C NMR Chemical Shifts of L-Histidine and L-Methionine in D20
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H Chemical Shift 13C Chemical Shift

Amino Acid Atom
(ppm) (ppm)
L-Histidine Ha 3.98 57.4
HB 3.18 30.7
H&2 7.83 138.9
Hel 7.07 119.6
Ca 57.4
Cp 30.7
Cy 134.4
Co2 138.9
Cel 119.6
cC 176.6
L-Methionine Ha 3.81 54.8
Hp 2.15 315
Hy 2.62 16.9
He 211
Ca 54.8
CB 315
Cy 16.9
Ce
C 175.8

Data compiled from publicly available databases for individual amino acids and may vary

slightly based on experimental conditions.[5][6][7][8]

Computational Modeling
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Computational methods, such as Density Functional Theory (DFT), are employed to calculate
the optimized geometry of the dipeptide in the gas phase or in a solvated environment.[9]
These calculations provide theoretical bond lengths, bond angles, and dihedral angles, which
can complement experimental data.

A full computational dataset for Met-His was not available for this review. However, Table 3
presents a representative selection of optimized geometric parameters for a generic dipeptide
backbone, illustrating the type of data that would be obtained from such a study.

Table 3: Computationally Derived Geometric Parameters for a Dipeptide Backbone (lllustrative)

Parameter Atoms Optimized Value

Bond Length (A)

Ca(i) - C'(i) 153
C'(i) - N(i+1) 1.34
N(i+1) - Ca(i+1) 1.45

Bond Angle (°)

Ca(i) - C'(i) - N(i+1) 115.8

C'(i) - N(i+1) - Ca(i+1) 121.5

Dihedral Angle (°)

@ (phi) Variable
Y (psi) Variable
w (omega) ~180 (trans) or ~0 (cis)

These values are for illustrative purposes and would be specific to the optimized conformation
of Met-His.

Experimental Protocols
Synthesis and Purification
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3.1.1. Solid-Phase Peptide Synthesis (SPPS)

Dipeptides like Met-His are commonly synthesized using Solid-Phase Peptide Synthesis
(SPPS).[10]

e Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a
solvent like dichloromethane (DCM).

e First Amino Acid Coupling: The C-terminal amino acid (e.g., Histidine with its side chain
protected) is coupled to the resin.

o Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed using a base like
piperidine in dimethylformamide (DMF).

e Second Amino Acid Coupling: The next amino acid (e.g., Methionine with its N-terminus
protected) is activated and coupled to the deprotected N-terminus of the resin-bound amino
acid.

o Cleavage: The synthesized dipeptide is cleaved from the resin using an acidic cocktail (e.g.,
trifluoroacetic acid with scavengers).

Swell Resin Mb Couple First Amino Acid P Fmoc Deprotection Mb Couple Second Amino Acid P Cleave from Resin

Click to download full resolution via product page

Solid-Phase Peptide Synthesis Workflow.

3.1.2. Purification by Reversed-Phase HPLC (RP-HPLC)
The crude dipeptide is purified using RP-HPLC.[1][11]

e Column: A C18 column is typically used.

» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

e Mobile Phase B: 0.1% TFA in acetonitrile.
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o Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute
the dipeptide.

o Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

e Fraction Collection and Analysis: Fractions are collected and analyzed for purity, and pure
fractions are pooled and lyophilized.

X-ray Crystallography
Obtaining a crystal structure of the dipeptide involves the following steps.[12]

o Crystallization: The purified dipeptide is dissolved in a suitable solvent and subjected to
various crystallization screening conditions (e.g., vapor diffusion) to obtain single crystals.

o Data Collection: A single crystal is mounted and irradiated with X-rays. The diffraction pattern
is recorded as the crystal is rotated.

» Structure Solution and Refinement: The diffraction data is processed to determine the
electron density map, from which the atomic positions are determined and refined.

Purified Dipeptide P> Crystallization Screening | Single Crystal Growth | X-ray Diffraction Data Collection P> Structure Solution & Refinement

Click to download full resolution via product page

X-ray Crystallography Experimental Workflow.
NMR Spectroscopy

Structural analysis by NMR involves several experiments.[3][4]

o Sample Preparation: The dipeptide is dissolved in a deuterated solvent (e.g., D20) to a
concentration of 1-10 mM.

e 1D H NMR: A standard proton NMR spectrum is acquired to identify the different types of
protons in the molecule.
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e 2D NMR:

o

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other
through chemical bonds.

o TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a
spin system.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to
each other in space (< 5 A), providing distance constraints for structure calculation.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons or nitrogens.

o Data Analysis: The spectra are processed and analyzed to assign all proton and carbon
resonances and to derive structural restraints.

Computational Modeling

Geometry optimization of the dipeptide is performed using quantum chemistry software.[9]

Input Structure: An initial 3D structure of the dipeptide is generated.

o Method Selection: A theoretical method (e.g., DFT with a functional like B3LYP) and a basis
set (e.g., 6-31G*) are chosen.

o Geometry Optimization: The energy of the molecule is minimized with respect to the
positions of all atoms to find a stable conformation.

e Frequency Calculation: A frequency calculation is performed to confirm that the optimized
structure is a true minimum (no imaginary frequencies).

e Analysis: The optimized geometry, including bond lengths, angles, and dihedral angles, is
analyzed.

Biological Context: Antioxidant Activity
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Histidine-containing dipeptides, such as carnosine (B-alanyl-L-histidine), are known for their
antioxidant properties.[13] They can scavenge reactive oxygen species (ROS) and chelate pro-
oxidant metal ions.[13] While the specific signaling pathways for Met-His are not extensively
characterized, a general mechanism for histidine-containing dipeptides involves direct ROS
scavenging and modulation of cellular antioxidant defense systems.
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Antioxidant Mechanism of Histidine-Containing Dipeptides.

Conclusion

The structural analysis of methionine-histidine dipeptide relies on a synergistic combination of
X-ray crystallography, NMR spectroscopy, and computational modeling. While specific high-
resolution structural data for Met-His is not readily available in public databases, this guide has
outlined the methodologies to obtain such data and has provided representative information to
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aid researchers in this field. The potential antioxidant activity of this dipeptide, extrapolated
from related compounds, underscores the importance of further structural and functional
studies to unlock its full therapeutic potential. This guide serves as a foundational resource for
scientists and professionals in drug development, providing the necessary theoretical
background and practical protocols for the in-depth structural characterization of methionine-
histidine dipeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Analysis of Methionine-Histidine Dipeptide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598491+#structural-analysis-of-methionine-
histidine-dipeptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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